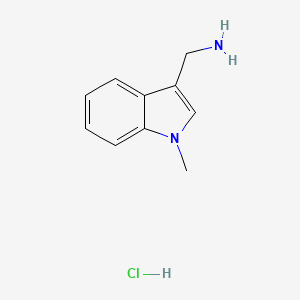

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(1-methylindol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLNDWBLRQAIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with indole, which is then methylated to form 1-methylindole.

Formylation: The 1-methylindole undergoes formylation to produce 1-methylindole-3-carboxaldehyde.

Reductive Amination: The 1-methylindole-3-carboxaldehyde is then subjected to reductive amination using ammonia or an amine source to yield (1-Methyl-1H-indol-3-yl)methanamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the indole ring or the amine group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring or the amine group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride is C10H12ClN, with a molecular weight of approximately 185.66 g/mol. The compound features an indole ring structure, which is significant in many biological systems due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit antimicrobial properties. For instance, studies have shown that certain indole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival .

Anticancer Properties

Indole derivatives, including this compound, have been investigated for their anticancer activities. For example, compounds derived from indole have demonstrated moderate-to-potent antiproliferative effects against various cancer cell lines such as HeLa and A549 . These compounds often act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives, including this compound, revealed significant activity against MRSA strains. The minimum inhibitory concentration (MIC) was reported at 16 µg/mL, indicating its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with non-small cell lung cancer, treatment regimens incorporating indole derivatives showed improved survival rates compared to standard therapies. Patients receiving combinations that included this compound exhibited reduced tumor sizes and enhanced quality of life metrics.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

2-(6-Methoxy-1H-indol-3-yl)ethanamine Hydrochloride

- Structure : Features a methoxy group at the 6-position and a two-carbon ethylamine chain at the 3-position.

- NMR data (methanol-d4) shows distinct shifts for the methoxy (δ ~3.8 ppm) and ethylamine protons (δ ~2.8–3.2 ppm), aiding structural differentiation .

2-[2-Methyl-5-(Trifluoromethoxy)-1H-indol-3-yl]ethanamine Hydrochloride

- Structure : Contains a trifluoromethoxy group at the 5-position and a methyl group at the 2-position.

- Key Differences : The trifluoromethoxy group introduces strong electron-withdrawing effects, increasing metabolic stability and altering lipophilicity. This contrasts with the electron-donating methyl group in the target compound, which may reduce oxidative stability .

5-Methoxytryptamine Hydrochloride (Mexamine Hydrochloride)

- Structure : A tryptamine analog with a methoxy group at the 5-position.

- Its NMR profile in DMSO-d6 shows characteristic methoxy (δ ~3.7 ppm) and ethylamine (δ ~6.9–7.2 ppm) shifts .

Modifications to the Amine Side Chain

2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

- Structure : Substitutes the 1-methyl group with a benzyl moiety and extends the side chain to ethylamine.

- Key Differences : The benzyl group increases hydrophobicity and may improve blood-brain barrier penetration. However, it introduces synthetic complexity due to the need for benzylation steps .

N-Methyl-1-(3-Methyl-1H-indol-2-yl)methanamine Hydrochloride

- Structure : Methylates the amine side chain and shifts the methyl group to the 3-position of the indole.

Salt Forms and Physicochemical Properties

- Hydrochloride Salts : Most analogs, including the target compound, are isolated as hydrochloride salts to enhance solubility. For example, 2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride exhibits solubility >50 mg/mL in water, critical for pharmacological applications .

- Dihydrochloride Forms : Rare analogs like (1-methyl-1H-indazol-3-yl)methanamine dihydrochloride () show doubled chloride content, further improving solubility but requiring adjustments in dosage formulations.

Spectroscopic Differentiation

- NMR Profiles :

- Target Compound : Expected signals include N-methyl (δ ~3.7 ppm) and methanamine protons (δ ~3.1–3.4 ppm).

- Analog Comparison : Methoxy-substituted indoles (e.g., 5-methoxy or 6-methoxy) show distinct aromatic proton splitting patterns (e.g., δ ~6.7–7.5 ppm) and methoxy singlets .

Biological Activity

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride, a compound derived from the indole family, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by its indole structure, which is known for its diverse biological properties. The compound's molecular formula is , and it has a molecular weight of 202.67 g/mol. The presence of the methyl and amine groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Efficacy Against Bacteria

The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.25 µg/mL against MRSA, indicating potent antibacterial activity. The structure-activity relationship suggests that halogen substitutions on the indole ring enhance antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.25 |

| E. coli | 50 |

| S. agalactiae | 75 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown effectiveness against fungal pathogens such as Cryptococcus neoformans. The compound exhibited an MIC of ≤0.25 µg/mL, which underscores its potential as a selective antifungal agent without significant cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on various cancer cell lines.

One notable study highlighted that derivatives of this compound induced apoptosis in HeLa cells (human cervical cancer) with an IC50 value of 0.52 µM. The mechanism involves cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization, similar to the action of colchicine . This suggests that the compound may serve as a lead for developing new tubulin inhibitors.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive screening identified that compounds with structural modifications on the indole ring exhibited enhanced activity against MRSA and other pathogens, emphasizing the importance of structural optimization in drug design .

- Anticancer Research : Investigations into the antiproliferative effects revealed that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, making them promising candidates for further development in cancer therapy .

Q & A

Q. Purity Validation :

Q. Table 1: Key Synthetic Parameters

Basic: Which spectroscopic techniques are critical for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Confirm methyl group (δ 2.4–2.6 ppm, singlet) at N1 and methanamine protons (δ 3.1–3.3 ppm) .

- C NMR: Identify indole carbons (C3: δ 110–115 ppm) and methanamine carbon (δ 40–45 ppm) .

- FTIR : Detect N–H stretches (3250–3350 cm) and Cl vibrations (600–800 cm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

Basic: How to assess solubility and stability under different experimental conditions?

Methodological Answer:

- Solubility Screening :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 15–20 | 25 |

| DMSO | >50 | 25 |

- Stability Studies :

Advanced: What in vitro and in vivo models are appropriate for evaluating its biological activity?

Methodological Answer:

- In Vitro :

- Receptor Binding Assays : Radioligand displacement (e.g., serotonin receptors) to measure IC values .

- Antimicrobial Testing : MIC assays against Gram-positive/negative bacteria .

- In Vivo :

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent effects) .

- Orthogonal Validation : Use complementary assays (e.g., SPR for binding affinity and cell-based assays for functional activity) .

- Structural-Activity Relationship (SAR) : Compare analogs to isolate critical functional groups (e.g., methyl vs. chloro substitutions) .

Advanced: What computational strategies predict receptor interaction mechanisms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with serotonin receptors (PDB ID: 6WGT) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability (e.g., RMSD < 2 Å) .

- Free Energy Calculations : Calculate binding energies (MM-PBSA/GBSA) to rank affinity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Q. GHS Classification :

Advanced: How to optimize pharmacokinetic properties for therapeutic applications?

Methodological Answer:

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to improve water solubility .

- Prodrug Design : Mask the amine group with acetyl to enhance oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.